molecular formula C9H10N2O4 B14010476 4-(Dimethylamino)pyridine-2,6-dicarboxylic acid CAS No. 3648-29-1

4-(Dimethylamino)pyridine-2,6-dicarboxylic acid

Cat. No.: B14010476
CAS No.: 3648-29-1
M. Wt: 210.19 g/mol
InChI Key: RGLRPFJZRHPBJF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)pyridine-2,6-dicarboxylic acid is an organic compound with the molecular formula C9H10N2O4 It is a derivative of pyridine, featuring a dimethylamino group at the 4-position and carboxylic acid groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)pyridine-2,6-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyridine-2,6-dicarboxylic acid. Another method includes the hydrogenation of pyridine to obtain pyridine-2,6-dimethyl, followed by oxidation to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using suitable oxidizing agents under controlled conditions. The process may also include purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acid derivatives, while substitution reactions can produce a range of substituted pyridine compounds .

Scientific Research Applications

4-(Dimethylamino)pyridine-2,6-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)pyridine-2,6-dicarboxylic acid involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. These interactions can influence various biochemical pathways and processes, making the compound valuable in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dimethylamino)pyridine-2,6-dicarboxylic acid is unique due to the presence of both dimethylamino and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications, setting it apart from similar compounds .

Properties

CAS No.

3648-29-1

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

4-(dimethylamino)pyridine-2,6-dicarboxylic acid

InChI

InChI=1S/C9H10N2O4/c1-11(2)5-3-6(8(12)13)10-7(4-5)9(14)15/h3-4H,1-2H3,(H,12,13)(H,14,15)

InChI Key

RGLRPFJZRHPBJF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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